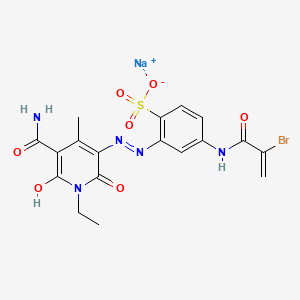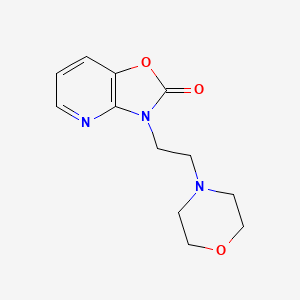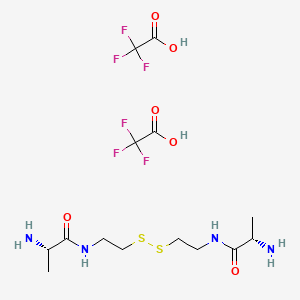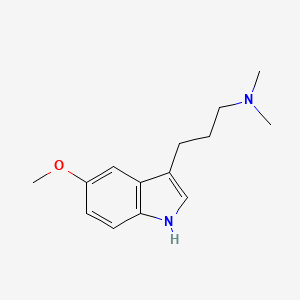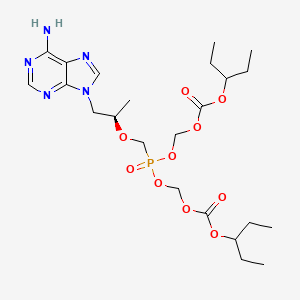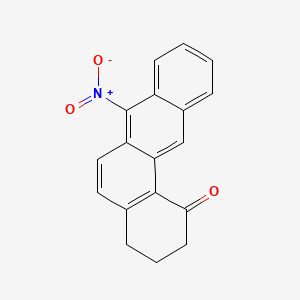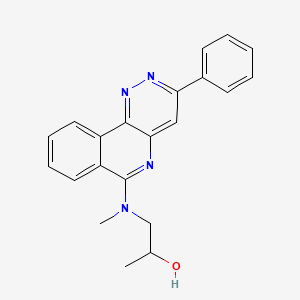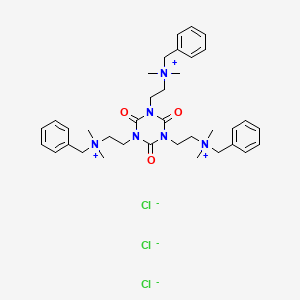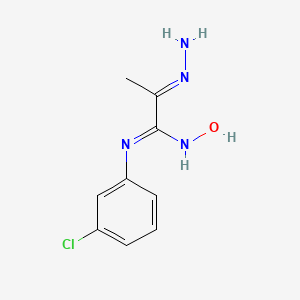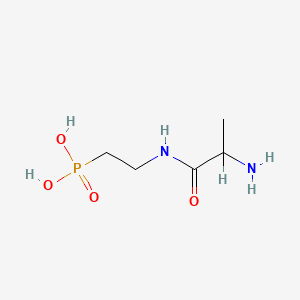
(2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid: is an organophosphorus compound characterized by the presence of both amino and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid typically involves the reaction of amino acids with phosphonic acid derivatives. One common method is the reaction of 2-amino-1-oxopropylamine with ethyl phosphonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
Chemistry: In chemistry, (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for bioactive molecules. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as an antiviral or anticancer agent. Its ability to inhibit specific enzymes and pathways is of particular interest in drug development.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors and flame retardants. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. This interaction is often mediated by the amino and phosphonic acid groups, which can form strong bonds with the target molecules .
Comparison with Similar Compounds
Aminophosphonic acids: These compounds share the phosphonic acid group and have similar reactivity and applications.
Hydroxyphosphonic acids: These compounds have a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
Uniqueness: (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid is unique due to its combination of amino and phosphonic acid groups, which confer distinct reactivity and biological activity. This dual functionality allows for a wide range of applications that are not possible with other similar compounds .
Properties
CAS No. |
109371-13-3 |
|---|---|
Molecular Formula |
C5H13N2O4P |
Molecular Weight |
196.14 g/mol |
IUPAC Name |
2-(2-aminopropanoylamino)ethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-4(6)5(8)7-2-3-12(9,10)11/h4H,2-3,6H2,1H3,(H,7,8)(H2,9,10,11) |
InChI Key |
NUWKXSPWLLPBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


